

(S)-1-(4-Hydroxyphenyl)ethane-1,2-diol CAS number 622854-00-6

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Compound of Interest

Compound Name: (S)-1-(4-Hydroxyphenyl)ethane-1,2-diol

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An In-depth Technical Guide on **(S)-1-(4-Hydroxyphenyl)ethane-1,2-diol**

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-(4-Hydroxyphenyl)ethane-1,2-diol (CAS Number: 622854-00-6) is a chiral phenolic diol that has been identified as an active constituent in the aerial parts of the traditional medicinal plant *Angelica sinensis*.^{[1][2][3][4]} This compound has garnered interest for its potential biological activities, including antibiotic and anticoagulant properties.^{[1][2][3][4]} Its stereospecific bioactivity, particularly of the (S)-enantiomer, makes it a candidate for further pharmacological investigation.^[2] This technical guide provides a comprehensive overview of its known properties, proposed synthesis and biological evaluation methodologies, and potential mechanisms of action to support further research and development.

Chemical and Physical Properties

(S)-1-(4-Hydroxyphenyl)ethane-1,2-diol is a small molecule with a molecular weight of 154.16 g/mol and the chemical formula C₈H₁₀O₃.^{[1][2]} While experimental data on its physical properties such as melting and boiling points are not readily available, computational predictions provide some insight into its characteristics.

Property	Value	Source
Molecular Formula	C8H10O3	[1][2]
Molecular Weight	154.16 g/mol	[1][2]
CAS Number	622854-00-6	[1][2]
IUPAC Name	(1S)-1-(4-hydroxyphenyl)ethane-1,2-diol	[2]
Canonical SMILES	<chem>C1=CC(=CC=C1C(CO)O)O</chem>	[1][2]
Isomeric SMILES	<chem>C1=CC(=CC=C1--INVALID-LINK--O)O</chem>	[2]
InChI Key	VYRWCSXMABWFDW-MRVPVSSYSA-N	[2]
Topological Polar Surface Area (TPSA)	60.7 Å ²	[1]
XlogP	-0.90	[1]
Hydrogen Bond Donors	3	[1]
Hydrogen Bond Acceptors	3	[1]
Rotatable Bonds	2	[1]

Synthesis and Manufacturing

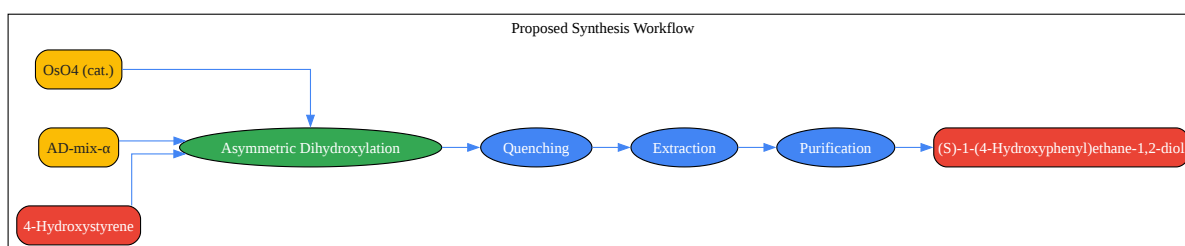
While a specific, detailed protocol for the industrial-scale synthesis of **(S)-1-(4-Hydroxyphenyl)ethane-1,2-diol** is not publicly available, several established methods for the enantioselective synthesis of vicinal diols can be proposed. The Sharpless Asymmetric Dihydroxylation is a prominent method for the stereoselective synthesis of diols from alkenes. [5] Additionally, biocatalytic methods offer an environmentally friendly and highly selective alternative.

Proposed Enantioselective Synthesis via Asymmetric Dihydroxylation

A plausible synthetic route to **(S)-1-(4-Hydroxyphenyl)ethane-1,2-diol** involves the asymmetric dihydroxylation of 4-hydroxystyrene. The Sharpless Asymmetric Dihydroxylation, which utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, is a well-established method for achieving high enantioselectivity.[5]

Experimental Protocol (Proposed):

- **Reaction Setup:** To a solution of 4-hydroxystyrene (1 equivalent) in a suitable solvent system (e.g., t-butanol/water), add the AD-mix- α reagent (which contains the chiral ligand (DHQ)2PHAL for the (S)-diol) and a catalytic amount of potassium osmate(VI) dihydrate.
- **Reaction Conditions:** Stir the reaction mixture vigorously at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- **Work-up:** Quench the reaction by adding a reducing agent, such as sodium sulfite. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield **(S)-1-(4-Hydroxyphenyl)ethane-1,2-diol**.



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Caption: Proposed workflow for the synthesis of **(S)-1-(4-Hydroxyphenyl)ethane-1,2-diol**.

Biocatalytic Synthesis

Microbial hydroxylation presents a green chemistry approach for the synthesis of chiral diols. Certain microorganisms possess cytochrome P450 monooxygenases that can catalyze the stereoselective hydroxylation of aromatic compounds.^{[6][7]}

Experimental Protocol (Proposed):

- **Microorganism Selection and Culture:** Select a suitable microbial strain known for hydroxylation of aromatic compounds (e.g., certain species of *Aspergillus* or *Streptomyces*). Culture the microorganism in an appropriate growth medium until a sufficient cell density is reached.
- **Biotransformation:** Introduce 4-hydroxystyrene to the microbial culture. The substrate can be added directly or dissolved in a biocompatible solvent.
- **Incubation and Monitoring:** Incubate the culture under optimized conditions (temperature, pH, aeration). Monitor the conversion of the substrate to the diol product using analytical techniques like HPLC.
- **Extraction and Purification:** After the desired conversion is achieved, separate the microbial cells from the culture medium. Extract the diol from the medium using a suitable organic solvent. Purify the product using chromatographic methods.

Biological Activity and Potential Applications

(S)-1-(4-Hydroxyphenyl)ethane-1,2-diol has been reported to exhibit antibiotic and anticoagulant activities.^{[1][2][3][4]} These properties suggest its potential for development as a therapeutic agent.

Antibacterial Activity

The compound significantly inhibits the growth of *Aeromonas hydrophila*, a bacterium pathogenic to fish and humans.^{[1][2][3][4]} The antibacterial activity of phenolic compounds is

often attributed to their ability to disrupt bacterial cell membranes, inhibit enzymes, and interfere with nucleic acid and protein synthesis.

Experimental Protocol for Antibacterial Susceptibility Testing (Proposed):

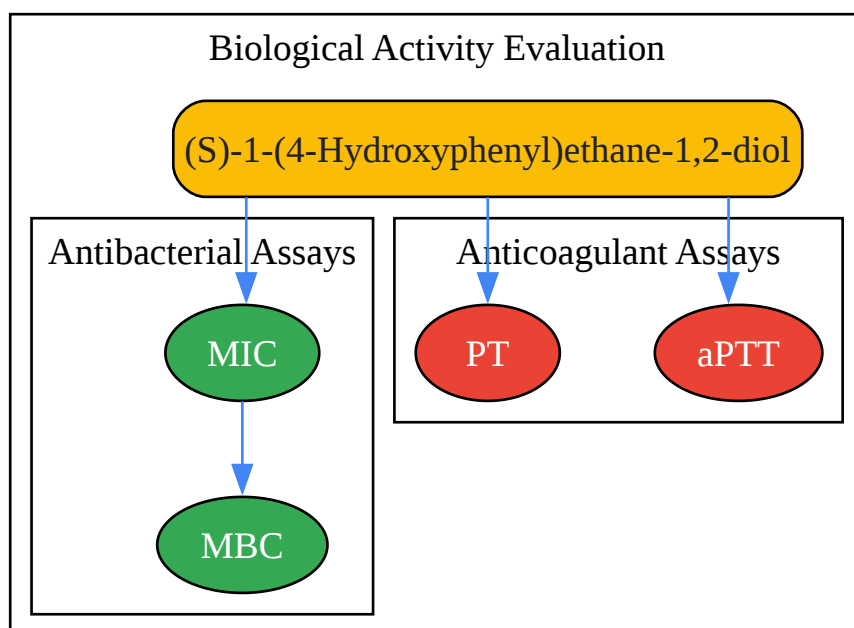
- Minimum Inhibitory Concentration (MIC) Determination:
 - Prepare a series of twofold dilutions of **(S)-1-(4-Hydroxyphenyl)ethane-1,2-diol** in a suitable broth medium in a 96-well microtiter plate.
 - Inoculate each well with a standardized suspension of the test bacterium (e.g., *Aeromonas hydrophila*).
 - Include positive (bacterium without compound) and negative (broth only) controls.
 - Incubate the plate at the optimal growth temperature for the bacterium for 18-24 hours.
 - The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
- Minimum Bactericidal Concentration (MBC) Determination:
 - Following MIC determination, subculture aliquots from the wells showing no visible growth onto an appropriate agar medium.
 - Incubate the agar plates.
 - The MBC is the lowest concentration that results in a $\geq 99.9\%$ reduction in the initial inoculum.

Anticoagulant Activity

The reported anticoagulative properties of this compound suggest its potential in preventing blood clot formation.^{[1][2][3][4]} The mechanism could involve interference with the coagulation cascade.

Experimental Protocol for In Vitro Anticoagulation Assays (Proposed):

- Prothrombin Time (PT) Assay:
 - Prepare citrated human plasma.
 - Incubate the plasma with various concentrations of **(S)-1-(4-Hydroxyphenyl)ethane-1,2-diol**.
 - Initiate coagulation by adding a thromboplastin reagent.
 - Measure the time taken for clot formation. An extended clotting time compared to a control indicates anticoagulant activity affecting the extrinsic and common pathways.
- Activated Partial Thromboplastin Time (aPTT) Assay:
 - Incubate citrated human plasma with the test compound and a contact activator (e.g., kaolin).
 - Initiate coagulation by adding calcium chloride.
 - Measure the time to clot formation. Prolongation of the aPTT suggests inhibition of the intrinsic and common coagulation pathways.[8][9]



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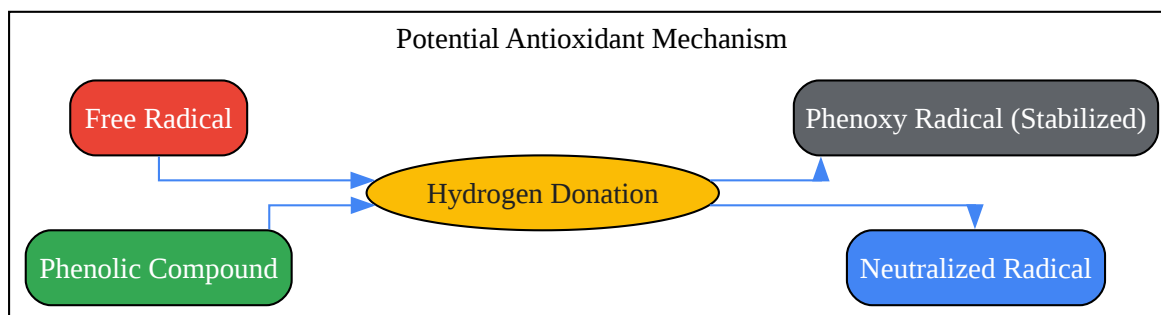
Caption: Workflow for evaluating the biological activity of the compound.

Potential Mechanism of Action

The precise mechanism of action for **(S)-1-(4-Hydroxyphenyl)ethane-1,2-diol** has not been elucidated. However, based on its phenolic structure, it is likely to exhibit antioxidant properties by acting as a free radical scavenger.[10]

Proposed Antioxidant Mechanism:

Phenolic compounds can donate a hydrogen atom from their hydroxyl group to neutralize free radicals, thereby terminating damaging radical chain reactions.[10] The resulting phenoxy radical is stabilized by resonance, delocalizing the unpaired electron over the aromatic ring, which makes it less reactive.[10]



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Caption: Proposed free radical scavenging mechanism of a phenolic compound.

Safety and Toxicology

A safety data sheet for **(S)-1-(4-Hydroxyphenyl)ethane-1,2-diol** indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects. Standard laboratory safety precautions, including the use of personal protective equipment, are recommended when handling this compound. Detailed toxicological studies, such as the determination of LD50 values, have not been found in the public domain.

Conclusion

(S)-1-(4-Hydroxyphenyl)ethane-1,2-diol is a naturally derived compound with promising antibiotic and anticoagulant activities. While there is a lack of detailed published research on this specific molecule, its chemical structure and preliminary biological data warrant further investigation. The proposed synthetic and bio-evaluation protocols outlined in this guide provide a framework for future research to fully characterize its pharmacological potential and mechanism of action. Further studies are essential to establish a comprehensive profile of its efficacy and safety for potential therapeutic applications.

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